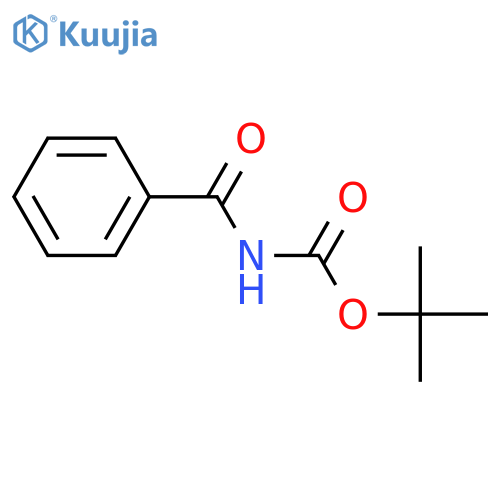

Metal-free stereoselective synthesis of (E)- and (Z)-N-monosubstituted β-aminoacrylates via condensation reactions of carbamates

,

Journal of Organic Chemistry,

2021,

86(17),

11748-11762